molecular formula C17H13N3O3S3 B2682609 2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 896365-65-4

2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2682609
CAS No.: 896365-65-4
M. Wt: 403.49
InChI Key: ORGHSQRIJIGYIJ-UHFFFAOYSA-N
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Description

2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole ring followed by the introduction of the benzamide moiety. Common reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both sulfonyl and benzamide groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is a complex organic compound featuring a thiazole and benzothiazole structure, which are known for their diverse pharmacological properties. The compound's molecular formula is C15H14N2O2S2C_{15}H_{14}N_2O_2S_2. The presence of the sulfonyl group and the benzamide structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The unique structural features of this compound include:

  • Thiazole and Benzothiazole Rings : These heterocycles are associated with various biological activities.
  • Sulfonyl Group : This functional group may enhance solubility and reactivity.

Biological Activity Overview

Research indicates that the biological activity of This compound is primarily attributed to its thiazole and benzothiazole components. These components have been linked to several pharmacological effects:

  • Antitumor Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported with IC50 values in the low micromolar range against tumor cells .
  • Antimicrobial Properties : Thiazole and benzothiazole derivatives exhibit antimicrobial activity against a range of bacterial and fungal strains. Structure-activity relationship (SAR) studies suggest that modifications in these rings can enhance their efficacy .
  • Anti-inflammatory Effects : Some studies indicate that compounds featuring thiazole structures can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the thiazole and benzothiazole rings significantly influence biological activity. For example:

  • Electron-donating groups (like methyl or ethoxy) at specific positions can enhance antimicrobial and antitumor activities.
  • The presence of a sulfonyl group has been shown to improve solubility and bioavailability .

Comparative Analysis with Similar Compounds

A comparative table highlights the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
BenzothiazoleBenzene fused with thiazoleAntimicrobial, Antitumor
2-AminobenzothiazoleAmino group on benzothiazoleAntimicrobial
Thiazole DerivativesVariants with different substituentsAntifungal activity
4-Ethoxy-N-(7-methyl-thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamideEthoxy substitutionPotentially similar pharmacological profile

Case Studies

Several studies have examined the biological activities of compounds related to This compound :

  • Antitumor Studies : In vitro assays demonstrated that derivatives with similar thiazole structures exhibited IC50 values less than those of established chemotherapeutics like doxorubicin against human cancer cell lines .
  • Antimicrobial Testing : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing MIC values as low as 6.25 µg/mL for certain analogues .
  • Inflammatory Response Modulation : Research indicated that certain thiazole-containing compounds could significantly reduce levels of inflammatory cytokines in macrophage cultures .

Properties

IUPAC Name

2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S3/c1-9-18-14-12(24-9)8-7-11-15(14)25-17(19-11)20-16(21)10-5-3-4-6-13(10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGHSQRIJIGYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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